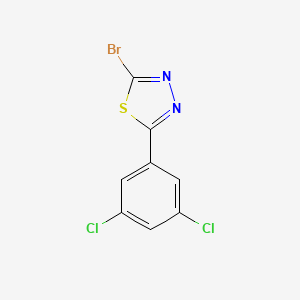

2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2S/c9-8-13-12-7(14-8)4-1-5(10)3-6(11)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVIEUVVVKRZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Suzuki-Miyaura Coupling Approaches

- Nucleophilic substitution: The bromine atom at position 2 is reactive toward nucleophiles such as secondary amines, thiols, or alcohols. Reaction parameters such as solvent polarity and temperature are critical.

- Suzuki-Miyaura coupling: Utilizes palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl boronic acids with the thiadiazole core under inert atmosphere. Optimization of catalyst loading (1–5 mol%) and reagent stoichiometry is essential to suppress homocoupling and maximize yield.

Thermolysis of Thiadiazoline Intermediates

Heating thiadiazoline intermediates above their melting points in oxygen-free environments can yield thiadiazoles. This method requires careful monitoring of reaction time and temperature to avoid decomposition and side reactions.

Detailed Experimental Parameters and Optimization

| Method | Key Parameters | Yield Drivers | Notes |

|---|---|---|---|

| Cyclization + Bromination | Solvent type (DMF/DMSO), temperature (50–80°C), brominating agent (Br2 or NBS) | Controlled stoichiometry, excess nucleophile (1.5–2.0 eq) | Common lab-scale method, moderate to high yield |

| Nucleophilic Substitution | Solvent polarity, temperature control | Excess nucleophile, reaction time | Useful for further functionalization |

| Suzuki-Miyaura Coupling | Catalyst loading (1–5 mol%), inert atmosphere, boronic acid purity | Catalyst activity, reagent ratios | Requires Pd catalysts, suitable for aryl substitutions |

| Thermolysis | Temperature control, inert atmosphere | Stability of intermediates | Avoids use of halogenating agents |

Alternative Preparation Methods for 1,3,4-Thiadiazole Derivatives

A solid-phase reaction method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles involves grinding thiosemicarbazide with carboxylic acids and phosphorus pentachloride at room temperature, followed by alkaline work-up and recrystallization. This method offers mild conditions, short reaction times, and high yields (>91%) and could be adapted for related thiadiazole syntheses.

Summary of Key Research Findings

- The most common preparation involves cyclization of 3,5-dichlorobenzoyl chloride with thiosemicarbazide, followed by bromination.

- Reaction conditions such as solvent choice, temperature, and reagent stoichiometry critically influence yield and purity.

- Alternative methods like Suzuki coupling enable further structural diversification.

- Industrial methods emphasize continuous processing and advanced purification.

- Solid-phase synthesis offers a mild, efficient alternative for related thiadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiadiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide.

Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition of microbial growth or cancer cell proliferation. The molecular targets and pathways involved can vary, but often include key enzymes or signaling pathways critical to the survival and proliferation of the target organisms or cells.

Comparison with Similar Compounds

Antimicrobial Activity

- Target Compound: Limited direct data, but structural analogs like 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives exhibit broad-spectrum antimicrobial activity (MIC ≤ 2 µg/mL against E. coli and S. aureus), comparable to Amoxicillin .

- 5-Bromo-2-(3-fluorophenyl)thiazole : Shows moderate antifungal activity, though less potent than Fluconazole .

- 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole: Modulates enzymes/receptors, suggesting indirect antimicrobial mechanisms .

Therapeutic Potential

- Thiadiazoles with amino groups (e.g., 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine) demonstrate insecticidal and fungicidal effects, attributed to sulfur-nitrogen interactions with biological targets .

- Fluorinated thiazoles (e.g., 5-Bromo-2-(3-fluorophenyl)thiazole) are explored in anticancer research due to enhanced membrane permeability .

Biological Activity

Overview

2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound notable for its unique structure that incorporates both bromine and dichlorophenyl groups. This combination is believed to enhance its biological activity, making it a subject of interest in medicinal and agricultural chemistry.

- Chemical Formula : CHBrClNS

- Molecular Weight : 310 g/mol

- IUPAC Name : 2-bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole

The biological activity of 2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole is primarily attributed to its interaction with various biological targets. It is hypothesized to inhibit key enzymes or receptors involved in microbial growth and cancer cell proliferation. The presence of halogen atoms (bromine and chlorine) may enhance its reactivity and binding affinity to these targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For example, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Salmonella typhi.

| Compound | Activity | Zone of Inhibition (mm) | Concentration (μg/disk) |

|---|---|---|---|

| Compound 18a | Against S. typhi | 15-19 | 500 |

| Compound 18b | Against E. coli | 15-19 | 500 |

Antifungal Activity

The compound has also been explored for antifungal properties. It has shown moderate activity against fungi like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections.

Anticancer Activity

The anticancer potential of 2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole has been evaluated against various cancer cell lines. For instance:

- HT-29 Colon Cancer Cells : IC values around 12.57 µM indicate significant cytotoxicity.

- MDA-MB-231 Breast Cancer Cells : Derivatives have shown a reduction in cell viability by up to 68.28%.

Case Studies

- Cytotoxic Studies : A study investigated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.

- Antimycobacterial Activity : Another research highlighted the effectiveness of thiadiazole derivatives against resistant strains of Mycobacterium tuberculosis, showcasing their potential in combating drug-resistant infections.

Comparative Analysis with Similar Compounds

The biological activity of 2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole can be compared with other thiadiazole derivatives:

| Compound | Activity Type | Notable Findings |

|---|---|---|

| 2-Bromo-5-phenyl-1,3,4-thiadiazole | Antimicrobial | Effective against gram-positive bacteria |

| 2-Chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole | Anticancer | IC values lower than reference drugs |

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole, and what experimental parameters are critical for achieving high yields?

- Methodological Answer : The compound can be synthesized via:

- Nucleophilic Substitution : Bromine at position 2 is reactive toward secondary amines, thiols, or alcohols. Use polar aprotic solvents (e.g., DMF) and controlled temperatures (50–80°C) to minimize side reactions. Excess nucleophile (1.5–2.0 eq) improves yield .

- Suzuki-Miyaura Coupling : Employ Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids under inert atmospheres. Optimize catalyst loading (1–5 mol%) and stoichiometric ratios to suppress homocoupling byproducts .

- Thermolysis : Heating intermediates (e.g., thiadiazolines) above their melting points in oxygen-free environments yields thiadiazoles. Monitor reaction time to avoid decomposition .

Q. Table 1. Synthetic Route Optimization

| Method | Key Parameters | Yield Drivers | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Solvent polarity, temperature | Excess nucleophile | |

| Suzuki Coupling | Catalyst activity, stoichiometry | Boronic acid purity | |

| Thermolysis | Time, inert conditions | Intermediate stability |

Q. How should researchers characterize the structural integrity of 2-Bromo-5-(3,5-dichlorophenyl)-1,3,4-thiadiazole post-synthesis?

- Methodological Answer : Use multi-technique validation:

- NMR Spectroscopy : Analyze H and C spectra to confirm substitution patterns. The bromine atom induces distinct deshielding effects (~7.5–8.5 ppm for aromatic protons) .

- X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., C–S bond ≈ 1.67 Å) to validate regiochemistry .

- Mass Spectrometry : Compare experimental molecular weight (307.96 g/mol) with theoretical values. Fragmentation patterns should align with the dichlorophenyl-thiadiazole backbone .

Q. What are the common nucleophilic substitution pathways involving the bromine atom, and how do reaction conditions influence product distribution?

- Methodological Answer : The bromine at position 2 undergoes substitution with:

- Amines : Secondary amines (e.g., piperidine) in refluxing ethanol yield amino derivatives. Steric hindrance affects reaction rates; use excess amine (2.0 eq) for complete conversion .

- Thiols : Thiophenol derivatives require basic conditions (e.g., K₂CO₃) to deprotonate thiols. Solvent choice (THF vs. DMSO) impacts reaction efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound to minimize side products?

- Methodological Answer :

- Catalyst Screening : Test Pd sources (e.g., PdCl₂(dppf)) for improved turnover. Bidentate ligands enhance stability in cross-coupling .

- Solvent Systems : Use toluene/ethanol mixtures (3:1) to balance solubility and reactivity.

- Byproduct Mitigation : Add molecular sieves to absorb water, reducing protodebromination. Monitor reaction progress via TLC to terminate at ~85% conversion .

Q. What mechanisms underlie the antimicrobial or anticancer activities observed in structurally related 1,3,4-thiadiazole derivatives, and how can these be investigated for this compound?

- Methodological Answer :

- Antimicrobial Activity : Thiadiazoles inhibit bacterial chitinase or disrupt membrane integrity. Perform MIC assays against Xanthomonas oryzae (Xoo) and compare with amoxicillin controls .

- Anticancer Potential : Assess interactions with apoptosis pathways (e.g., Bcl-2 inhibition) via flow cytometry. Use molecular docking to predict binding affinities with target enzymes (e.g., HDACs) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer :

- DFT Calculations : Compare experimental H NMR shifts with DFT-predicted values (B3LYP/6-31G* basis set). Deviations >0.3 ppm suggest conformational flexibility or solvent effects .

- Cross-Validation : Use HSQC and HMBC NMR to assign ambiguous signals. Correlate with X-ray data to confirm spatial arrangements .

Q. What safety protocols are essential when handling this compound given its reactive substituents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.